molecular formula C19H18BrCl2N3O3 B11564323 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide

Cat. No.: B11564323
M. Wt: 487.2 g/mol
InChI Key: QQWHACAAGJWFEL-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,3-DICHLOROPHENYL)BUTANAMIDE is a complex organic molecule characterized by the presence of multiple functional groups, including bromine, methyl, phenoxy, acetamido, imino, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,3-DICHLOROPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the intermediate 4-bromo-3-methylphenol , which is then reacted with 2-chloroacetyl chloride to form 2-(4-bromo-3-methylphenoxy)acetyl chloride . This intermediate is further reacted with 2,3-dichloroaniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reactor Setup: Using a batch reactor for controlled addition of reagents.

    Temperature Control: Maintaining specific temperatures to facilitate the reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,3-DICHLOROPHENYL)BUTANAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine and chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,3-DICHLOROPHENYL)BUTANAMIDE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,3-DICHLOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the complex functional groups present in the target compound.

    4-Bromo-3-methylphenol: Contains the bromine and methyl groups but is simpler in structure.

Uniqueness

The uniqueness of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,3-DICHLOROPHENYL)BUTANAMIDE lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. This complexity allows for a wide range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C19H18BrCl2N3O3

Molecular Weight

487.2 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(2,3-dichlorophenyl)butanamide

InChI

InChI=1S/C19H18BrCl2N3O3/c1-11-8-13(6-7-14(11)20)28-10-18(27)25-24-12(2)9-17(26)23-16-5-3-4-15(21)19(16)22/h3-8H,9-10H2,1-2H3,(H,23,26)(H,25,27)/b24-12+

InChI Key

QQWHACAAGJWFEL-WYMPLXKRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C(=CC=C2)Cl)Cl)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C(=CC=C2)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.